N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide is a complex organic compound characterized by its unique molecular structure. It contains a cyclopropane ring, a tert-butyl group, and a phenoxyacetyl moiety, making it a molecule of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide can be compared with similar compounds such as:
N-(tert-butyl)-2-{[(4-tert-butylphenoxy)acetyl]amino}benzamide: This compound shares the tert-butylphenoxyacetyl moiety but differs in its overall structure and properties.
ETHYL 2-{[(4-TERT-BUTYLPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Another similar compound with a different core structure, highlighting the versatility of the tert-butylphenoxyacetyl group.
Eigenschaften
Molekularformel |
C16H22N2O3 |
---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-5-11/h6-9,11H,4-5,10H2,1-3H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
JTSIQRNMVRZUHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.